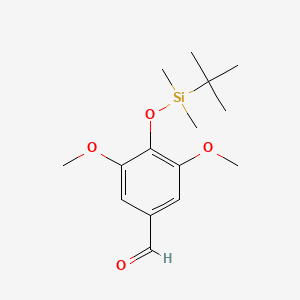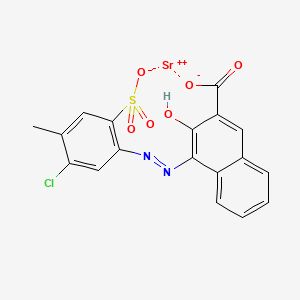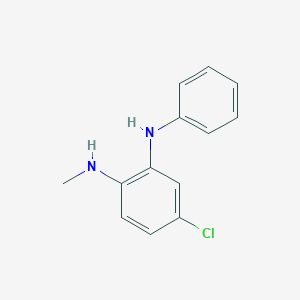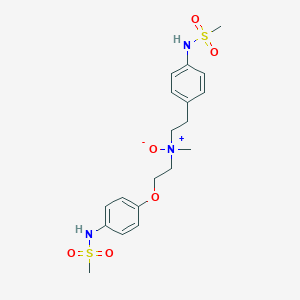
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde
Descripción general
Descripción
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is a versatile material used in various scientific research studies. It finds applications in organic synthesis, drug development, and material science. It is a white solid and is soluble in most organic solvents .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyldimethylsilyloxyacetaldehyde, which is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .Molecular Structure Analysis
The molecular structure of similar compounds like (tert-Butyldimethylsilyloxy)acetaldehyde has a linear formula of (CH3)3CSi(CH3)2OCH2CHO . The CAS Number is 102191-92-4 . The molecular weight is 174.31 .Chemical Reactions Analysis
The chemical reactions involving similar compounds like (tert-Butyldimethylsiloxy)acetaldehyde are used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like (tert-Butyldimethylsiloxy)acetaldehyde include a refractive index of n20/D 1.432 (lit.) , boiling point of 165-167 °C (lit.) , and a density of 0.915 g/mL at 25 °C (lit.) . It is a white solid and is soluble in most organic solvents .Aplicaciones Científicas De Investigación
Organic Synthesis
4-tert-Butyldimethylsilyloxy-3,5-dimethoxybenzaldehyde: is a valuable reagent in organic synthesis. Its silyl ether moiety serves as a protective group for the hydroxyl function during chemical reactions. This allows for selective reactions to occur at other reactive sites without interference from the hydroxyl group. After the desired transformations, the silyl group can be removed under mild acidic or fluoride ion conditions .
Material Science
The compound’s ability to form stable intermediates makes it useful in the development of new materials. For example, it can be used as a starting material for the synthesis of red electroluminescent polyfluorenes, which are important in the creation of OLED (Organic Light Emitting Diode) displays .
Asymmetric Synthesis
This compound can be involved in asymmetric addition reactions with β-substituted cyclic enones. Asymmetric synthesis is vital for producing chiral compounds, which are essential in the pharmaceutical industry for creating drugs with specific desired activities .
Hydroarylation and Heterocyclization
The benzaldehyde moiety of the compound can participate in hydroarylation and heterocyclization reactions with phenylpropiolates. These reactions are important for constructing aromatic and heterocyclic compounds, which are common structures in many pharmaceuticals .
Suzuki-Miyaura Coupling Reactions
It can also be used as a reactant in double Suzuki-Miyaura coupling reactions. This type of reaction is widely used in cross-coupling to form biaryl compounds, which are prevalent in many organic molecules, including pharmaceuticals and agrochemicals .
Safety and Hazards
The safety and hazards associated with similar compounds like (tert-Butyldimethylsiloxy)acetaldehyde include being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4Si/c1-15(2,3)20(6,7)19-14-12(17-4)8-11(10-16)9-13(14)18-5/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFQDDNVGFSXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Trifluoroacetyl)-4-chlorophenyl]-2-bromoacetamide](/img/structure/B1144612.png)


